5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole
CAS No.: 650578-12-4
Cat. No.: VC2722931
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 650578-12-4 |
|---|---|
| Molecular Formula | C13H23NO3 |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | tert-butyl 5-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3 |
| Standard InChI Key | XRNJMGKDWQLIJX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CC(CC2C1)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CC(CC2C1)CO |
Introduction
Chemical Identity and Structure
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole is identified by multiple CAS registry numbers, reflecting variations in stereochemistry and registration practices. The compound has the following key identifiers and structural characteristics:
Identification Parameters
| Parameter | Details |
|---|---|
| Common Name | 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole |
| CAS Numbers | 1365570-27-9, 650578-12-4 |
| Molecular Formula | C₁₃H₂₃NO₃ |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | tert-butyl 5-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h9-11,15H,4-8H2,1-3H3 |
| Standard InChIKey | XRNJMGKDWQLIJX-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CC(CC2C1)CO |
The compound features a hexahydrocyclopenta[c]pyrrole core structure, which consists of a fused ring system with a five-membered pyrrolidine ring (containing nitrogen) and a five-membered cyclopentane ring. The hydroxymethyl group (-CH₂OH) is positioned at the 5th carbon of the cyclopentane ring, while the Boc protecting group is attached to the nitrogen atom of the pyrrolidine ring .
Stereochemistry
Several stereoisomers of this compound exist due to the presence of multiple stereocenters. The stereochemical configuration at positions 3a, 5, and 6a can vary, leading to different isomers such as (3aR,5s,6aS) . The specific stereochemistry influences the compound's three-dimensional structure and potentially its reactivity and applications .
Physical and Chemical Properties
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole possesses distinct physical and chemical properties that are important for its handling, storage, and application in chemical synthesis.
Physical Properties
| Property | Value | Method |
|---|---|---|
| Physical State | Solid | Observed |
| Boiling Point | 342.5±15.0 °C | Predicted |
| Flash Point | 160.9±20.4 °C | Predicted |
| Density | 1.1±0.1 g/cm³ | Predicted |
| Polarizability | 25.7±0.5 10⁻²⁴cm³ | Predicted |
| Vapor Pressure | 0.0±1.7 mmHg at 25°C | Predicted |
These physical properties indicate that 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole is a stable compound with a high boiling point and low vapor pressure at room temperature, making it suitable for various laboratory applications .
Chemical Reactivity
The chemical reactivity of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole is primarily dictated by its functional groups:
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The hydroxymethyl group (-CH₂OH) can participate in various chemical transformations, including oxidation, esterification, and substitution reactions.
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The Boc protecting group on the nitrogen atom serves to reduce the nucleophilicity of the nitrogen while allowing for controlled deprotection under acidic conditions.
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The cyclopentane and pyrrolidine rings can undergo various ring-opening or modification reactions depending on the reaction conditions.
These reactive features make the compound versatile in organic synthesis, enabling diverse chemical transformations for the creation of more complex molecular structures.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and purity of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole. Although comprehensive spectroscopic data is limited in the available sources, the following techniques are typically employed for characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy
For 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole, ¹H-NMR would typically show:
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Signals for the tert-butyl group (singlet, δ ~1.4 ppm)
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Complex multiplets for the cyclopentane and pyrrolidine ring protons (δ ~1.5-3.5 ppm)
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Signals for the hydroxymethyl group (-CH₂OH, typically δ ~3.5-4.0 ppm)
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A signal for the hydroxyl proton (variable position depending on concentration and solvent)
¹³C-NMR would be expected to show approximately 13 carbon signals corresponding to the molecular formula C₁₃H₂₃NO₃, including the distinctive carbonyl carbon of the Boc group (δ ~155 ppm).
Infrared (IR) Spectroscopy
Characteristic IR absorption bands would include:
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O-H stretching (~3300-3600 cm⁻¹)
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C-H stretching (~2850-3000 cm⁻¹)
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C=O stretching from the Boc group (~1690-1730 cm⁻¹)
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C-O stretching (~1050-1200 cm⁻¹)
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C-N stretching (~1100-1350 cm⁻¹)
Mass Spectrometry
Mass spectrometry would typically show:
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Molecular ion peak at m/z 241 (corresponding to the molecular weight)
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Fragment peaks potentially including the loss of the Boc group (m/z 141) and other characteristic fragmentation patterns
Applications in Chemical Research
5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole has several important applications in chemical research and pharmaceutical development.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its functional group diversity and potential for selective modifications. Key applications include:
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Building block for the synthesis of more complex heterocyclic compounds
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Precursor for the development of conformationally constrained analogs of bioactive molecules
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Starting material for the preparation of chiral auxiliaries and ligands in asymmetric synthesis
Medicinal Chemistry
In medicinal chemistry, 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole and its derivatives have potential applications in:
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Development of small molecule therapeutics
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Synthesis of peptidomimetics (compounds that mimic peptide structures)
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Creation of conformationally restricted analogs of biologically active compounds to improve potency and selectivity
The hydroxymethyl group provides a convenient handle for further functionalization, while the Boc protecting group allows for controlled deprotection and subsequent modification of the nitrogen atom in the pyrrolidine ring, enabling diverse structural elaborations for drug discovery efforts.
| Condition | Recommendation |
|---|---|
| Short-term Storage | -4°C (1-2 weeks) |
| Long-term Storage | -20°C (1-2 years) |
| Container Type | Tightly sealed container protected from light |
| Atmosphere | Inert (e.g., under nitrogen or argon) |
These storage conditions help maintain the compound's stability and prevent degradation over time .
Waste Disposal
Waste materials containing 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole should be:
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Collected separately from other laboratory waste
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Stored in appropriate containers clearly labeled as chemical waste
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Disposed of through professional chemical waste management services in accordance with local regulations
Related Compounds and Structural Analogs
Several structural analogs of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole have been reported in the literature, illustrating the diversity of this chemical scaffold and its potential for further derivatization.
Key Structural Analogs
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | 10998690 | Ketone at C5 position instead of hydroxymethyl |
| cis-5-Amino-2-Boc-hexahydro-cyclopenta[c]pyrrole | 863600-81-1 | Amino group at C5 position instead of hydroxymethyl |
| trans-2-Boc-hexahydro-cyclopenta[c]pyrrole-5-carboxylic acid | 1401464-09-2 | Carboxylic acid at C5 position instead of hydroxymethyl |
| tert-butyl (3aR,5s,6aS)-5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate | 1256039-44-7 | Cyano group at C5 position instead of hydroxymethyl |
These structural analogs demonstrate the versatility of the hexahydrocyclopenta[c]pyrrole scaffold and how functional group modifications at the C5 position can lead to diverse compounds with potentially different chemical properties and applications .
Structure-Activity Relationships
The comparison of 5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole with its structural analogs provides insights into structure-activity relationships. For example:
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The hydroxymethyl group enables hydrogen bonding interactions that may be important for biological activity
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Oxidation of the hydroxymethyl group to a carboxylic acid (as in trans-2-Boc-hexahydro-cyclopenta[c]pyrrole-5-carboxylic acid) changes the electronic properties and increases polarity
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Replacement with a cyano group (as in the 5-cyano analog) introduces a potential handle for further functionalization through cyano group chemistry
These structure-activity relationships are valuable for medicinal chemistry and can guide the design of more potent or selective compounds based on this scaffold.
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